molecular formula C21H18O B14741234 CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL- CAS No. 4663-36-9

CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL-

Cat. No.: B14741234
CAS No.: 4663-36-9
M. Wt: 286.4 g/mol
InChI Key: YLIUMDDAXJLBRG-WUKNDPDISA-N
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Description

Cinnamyl alcohol, alpha,alpha-diphenyl- (CAS No.: [insert if available]), is a phenylpropanoid compound characterized by a cinnamyl backbone substituted with two phenyl groups at the alpha positions. It serves as a critical intermediate in the biosynthesis of aromatic esters, such as cinnamyl acetate, and is a key floral volatile in plants like Prunus mume (Japanese apricot), where it contributes to fragrance differentiation among cultivars .

Properties

CAS No.

4663-36-9

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

(E)-1,1,3-triphenylprop-2-en-1-ol

InChI

InChI=1S/C21H18O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17,22H/b17-16+

InChI Key

YLIUMDDAXJLBRG-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl alcohol, alpha,alpha-diphenyl- can be synthesized through the selective hydrogenation of cinnamaldehyde. One efficient method involves using a TiO2-supported CoRe bimetallic catalyst with formic acid as a hydrogen donor. This method achieves high selectivity and conversion rates under mild conditions of 140°C for 4 hours . Another approach involves the enzymatic reduction of cinnamaldehyde using NADH-dependent alcohol dehydrogenase from Bacillus stearothermophilus .

Industrial Production Methods

Industrial production of cinnamyl alcohol typically involves the chemical synthesis starting from cinnamaldehyde. The process can be optimized using a biphasic system to overcome product inhibition and achieve high yields. For instance, a dibutyl phthalate/water biphasic system can be used to convert cinnamic acid into cinnamyl alcohol with a yield of 88.2% .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cinnamaldehyde.

    Reduction: It can be reduced to 3-phenylpropanol.

    Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Acid chlorides and alcohols are used in esterification reactions.

Major Products

    Oxidation: Cinnamaldehyde

    Reduction: 3-Phenylpropanol

    Substitution: Various esters and ethers

Scientific Research Applications

Cinnamyl alcohol, alpha,alpha-diphenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of cinnamyl alcohol involves its interaction with cellular components. It is metabolized to cinnamaldehyde, which can exert various biological effects. For instance, cinnamyl alcohol has been shown to reduce the production of reactive nitrogen species, potentially presenting antioxidant activity . It is also absorbed through the skin and gut, metabolized primarily in the liver, and excreted in the urine and feces .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cinnamyl Derivatives

Cinnamyl Acetate
  • Structure : Ester derivative of cinnamyl alcohol.
  • Synthesis : Produced via acetylation of cinnamyl alcohol by acetyltransferases like ScCFAT in Schisandra chinensis .
  • Reactivity : Lower hydrodeoxygenation selectivity (61.2%) compared to cinnamyl alcohol (higher selectivity) due to hydrolysis side reactions .
  • Role in Plants : A major floral volatile in P. mume, with emission peaks at full-blooming stages .
Cinnamaldehyde
  • Structure : Aldehyde precursor to cinnamyl alcohol.
  • Catalytic Conversion : Hydrogenated to cinnamyl alcohol using Fe₃O₄@P4VP@FeCl₃ core–shell catalysts (85–90% yield) .
  • Toxicity in Microbes : Rapidly reduced to cinnamyl alcohol in yeast to mitigate toxicity .

Related Alcohols

Coniferyl Alcohol
  • Structure : Methoxy-substituted cinnamyl alcohol.
  • Enzymatic Activity : ScCFAT acetylates coniferyl alcohol more efficiently than cinnamyl alcohol, highlighting substrate specificity in BAHD acyltransferases .
  • Role in Lignin Biosynthesis: A monolignol critical for lignin polymer formation.
p-Coumaryl Alcohol
  • Structure : Hydroxyphenyl variant of cinnamyl alcohol.
  • Reactivity with Dimethyl Carbonate (DMC) : Selectively transformed into alkylated or carbonylated products, demonstrating utility in lignin valorization .
Benzyl Alcohol
  • Antimicrobial Activity : Less potent than methyl cinnamate derivatives (MIC >250 µg/mL vs. 62.5 µg/mL for p-methoxy methyl cinnamate) .

Esters and Carbamates

Methyl Cinnamate
  • Antimicrobial Efficacy : Inhibits Staphylococcus aureus and Aspergillus spp. at 62.5–250 µg/mL, outperforming butyl cinnamate .
  • Synthesis : Produced via DCC-mediated esterification .
N,N-Dialkylaminoalkylanilinocarbamates
  • Synthetic Utility : Derived from cinnamyl alcohol analogs; used in pharmaceuticals and agrochemicals .

Data Tables

Table 1: Catalytic Performance in Hydrodeoxygenation Reactions

Compound Catalyst Selectivity (%) Reaction Temp. (°C) Reference
Cinnamyl alcohol ZnNC-900 >67.5 180
Cinnamyl acetate ZnNC-900 61.2 180
4-Hydroxy-3-methoxycinnamaldehyde ZnNC-900 67.5 200

Key Research Findings

Enzymatic Specificity : CAD activity in P. mume cultivars correlates with cinnamyl alcohol abundance, with ‘Fenp’ showing the highest activity (Fig. 4A, ).

Product Inhibition in Biosynthesis : Cinnamyl alcohol inhibits its own production in E. coli, resolved using a dibutyl phthalate/water biphasic system .

Catalytic Optimization : Core–shell catalysts (e.g., γ-Fe₂O₃@Ni₃Al-LDH@Au₂₅) achieve >85% yield in cinnamaldehyde hydrogenation .

Biological Activity

Cinnamyl alcohol, specifically alpha, alpha-diphenyl- (CAS # 104-54-1), is a phenylpropanoid compound found in various essential oils, particularly cinnamon. This compound has garnered attention due to its diverse biological activities, including potential neuroprotective effects, antioxidant properties, and implications in dermatological responses. This article reviews the biological activity of cinnamyl alcohol, focusing on its pharmacological effects, metabolic pathways, and safety assessments.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of cinnamyl alcohol. Research indicates that it may modulate the GABAA receptor, reduce oxidative stress, and mitigate neuroinflammation. In a study involving a pentylenetetrazole-induced seizure model in mice, cinnamyl alcohol administration increased latency to seizure onset and reduced cell death processes in the hippocampus. The treatment also lowered levels of malondialdehyde and nitrite while enhancing glutathione levels, suggesting significant antioxidant activity .

Antioxidant Properties

Cinnamyl alcohol exhibits notable antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is crucial for its potential therapeutic applications in neurodegenerative diseases and other conditions associated with oxidative damage .

Metabolic Pathways

Cinnamyl alcohol undergoes rapid metabolism upon exposure to air, primarily oxidizing to cinnamic aldehyde and subsequently to cinnamic acid. These metabolic transformations are significant as they influence the compound's biological activity and toxicity profile. The metabolic pathway is summarized as follows:

  • Cinnamyl Alcohol → 2. Cinnamic Aldehyde → 3. Cinnamic Acid

This pathway contributes to its absorption and excretion profiles in biological systems .

Genotoxicity Studies

Cinnamyl alcohol has been evaluated for genotoxicity through various assays. In vitro studies using Chinese hamster ovary cells showed no significant clastogenic effects at concentrations up to 33.3 μM. Furthermore, an in vivo micronucleus test indicated that cinnamyl alcohol does not present concerns for mutagenicity .

Dermal Sensitization

While cinnamyl alcohol is widely used in fragrances and food products, it has been associated with allergic contact dermatitis in some individuals. The Local Lymph Node Assay (LLNA) demonstrated that cinnamyl alcohol lacks intrinsic reactivity but can act as a prohapten by forming reactive metabolites upon oxidation .

Case Study: Neuroprotection in Epileptic Mice

In a controlled study on mice subjected to induced seizures, cinnamyl alcohol was administered at doses ranging from 50-200 mg/kg. The results indicated a significant increase in latency to seizure onset and reduced mortality rates compared to untreated controls. Histological analysis revealed decreased inflammation and improved neuronal preservation in treated animals .

Case Study: Dermal Absorption and Toxicity

A study investigating the percutaneous absorption of cinnamyl alcohol found that approximately 37% of the compound was absorbed through human skin within 48 hours under occluded conditions. The dermal LD50 values exceeded 5000 mg/kg in rabbits, indicating low acute toxicity .

Summary of Key Findings

Biological ActivityFindings
Neuroprotective EffectsModulates GABAA receptor; reduces oxidative stress; mitigates neuroinflammation .
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress markers .
GenotoxicityNo significant clastogenic effects observed; non-mutagenic .
Dermal SensitizationActs as a prohapten; potential for allergic reactions .
Metabolic PathwayRapidly oxidized to cinnamic aldehyde and acid; affects absorption/excretion profiles .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing alpha,alpha-diphenyl-cinnamyl alcohol with high enantiomeric purity?

  • Answer : Synthesis optimization requires a stereoselective approach, such as asymmetric catalysis or chiral auxiliary-mediated reactions. Employ NMR (¹H/¹³C) and chiral HPLC (e.g., using polysaccharide-based columns) to validate enantiopurity . Kinetic resolution during crystallization or enzymatic catalysis (e.g., lipase-mediated esterification) can enhance selectivity. Theoretical frameworks like transition-state modeling (DFT calculations) guide catalyst selection .

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) in characterizing alpha,alpha-diphenyl-cinnamyl alcohol derivatives?

  • Answer : Contradictions often arise from sample impurities or ionization artifacts. Use orthogonal techniques:

  • NMR : Confirm proton environments and coupling constants.
  • High-resolution MS : Validate molecular formulas.
  • XRD : Resolve structural ambiguities for crystalline derivatives.
    Cross-reference with computational spectroscopy (e.g., Gaussian-based NMR prediction) .

Q. What experimental designs are effective for studying the photostability of alpha,alpha-diphenyl-cinnamyl alcohol under UV exposure?

  • Answer : Use factorial design (e.g., 2³ design) to test variables: wavelength (UVA vs. UVB), solvent polarity, and oxygen presence. Monitor degradation via HPLC-UV/Vis and LC-MS. Apply kinetic modeling (zero/first-order) to quantify degradation rates . Theoretical frameworks should incorporate radical trapping mechanisms or singlet oxygen pathways .

Advanced Research Questions

Q. How can computational methods predict the biological activity of alpha,alpha-diphenyl-cinnamyl alcohol analogs?

  • Answer : Combine QSAR (Quantitative Structure-Activity Relationship) with molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., cytochrome P450 enzymes). Validate predictions using in vitro assays (e.g., enzyme inhibition IC₅₀). Address data contradictions by refining force fields (e.g., AMBER) or incorporating solvent effects .

Q. What strategies reconcile discrepancies in toxicity profiles of alpha,alpha-diphenyl-cinnamyl alcohol across in vitro and in vivo studies?

  • Answer : Conduct interspecies metabolic profiling (e.g., liver microsomes from rodents vs. humans) to identify divergent metabolites (LC-MS/MS). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships. Apply the Adverse Outcome Pathway (AOP) framework to link molecular initiating events to apical toxicity .

Q. How do solvent polarity and substituent effects influence the electrochemical behavior of alpha,alpha-diphenyl-cinnamyl alcohol?

  • Answer : Use cyclic voltammetry (CV) in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to study redox potentials. Correlate Hammett σ values of substituents with oxidation peak shifts. Computational electrochemistry (e.g., DFT with implicit solvation) identifies solvent-dependent stabilization of radical intermediates .

Methodological Frameworks

Integrating Multi-Omics Data to Elucidate Metabolic Pathways of alpha,alpha-Diphenyl-Cinnamyl Alcohol

  • Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-TOF/MS) to map metabolic networks. Use pathway enrichment tools (e.g., KEGG Mapper) and network pharmacology models to prioritize key enzymes. Address data heterogeneity via meta-analysis frameworks (e.g., PRISMA guidelines) .

Developing a Hybrid Experimental-Computational Workflow for Structure Refinement

  • Answer : Merge XRD structural data with molecular dynamics (MD) simulations (e.g., GROMACS) to probe conformational flexibility. Validate using solid-state NMR (ssNMR) for dynamic disorder analysis. Theoretical frameworks should align with the "crystallography-first" paradigm to minimize overfitting .

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